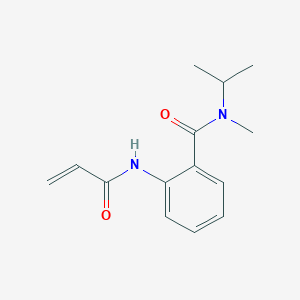![molecular formula C20H13F2N3O3 B2997985 2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326862-45-6](/img/no-structure.png)
2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Novel Synthesis Methods and Chemical Interactions
Research into pyrazolo[1,5-a]pyrazine derivatives and related chemical structures focuses on novel synthesis methods and understanding their chemical interactions. For instance, Xiao et al. (2008) described a convenient synthesis of novel 7‐phosphonylbenzyl‐2‐substituted pyrazolo[4,3‐e]‐1,2,4‐triazolo[1,5‐c]‐pyrimidine derivatives, aiming at obtaining potent antagonists for the A2A adenosine receptor or potent pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008). This demonstrates the chemical versatility and the potential of pyrazolo[1,5-a]pyrazine derivatives in creating bioactive molecules.
Apoptosis-Promoting Effects
Another facet of research involves evaluating the biological activities of these compounds. Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units and evaluated them for cytotoxicity and apoptotic activity, revealing potent anticancer potential against various cancer cell lines (Liu, Gao, Huo, Ma, Wang, & Wu, 2019). Such studies contribute to understanding how structural modifications in pyrazolo[1,5-a]pyrazine derivatives can influence their biological activities, including inducing apoptosis in cancer cells.
Antifungal and Antimicrobial Activities
The antimicrobial and antifungal properties of pyrazoline derivatives, which share structural similarities with the compound of interest, have also been explored. Ozdemir et al. (2010) synthesized a new series of 1-[(benzazole-2-yl)thioacetyl]-3,5-diaryl-2-pyrazoline derivatives and found significant levels of activity against various Candida species (Ozdemir, Turan-Zitouni, Kaplancıklı, Revial, Demirci, & İşcan, 2010). This highlights the potential of such derivatives in developing new antifungal agents.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-aminopyrazole and 1,3-benzodioxole-5-carboxylic acid. The second intermediate is 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 5-(3,4-difluorobenzyl)pyrazole and ethyl chloroformate. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": [ "2-aminopyrazole", "1,3-benzodioxole-5-carboxylic acid", "5-(3,4-difluorobenzyl)pyrazole", "ethyl chloroformate", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: 2-aminopyrazole is reacted with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as DCC and a catalyst such as N,N-dimethylaminopyridine (DMAP) to form the intermediate 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: The intermediate is purified by recrystallization or column chromatography.", "Synthesis of 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: 5-(3,4-difluorobenzyl)pyrazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate 5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.", "Step 2: The intermediate is purified by recrystallization or column chromatography.", "Coupling of the two intermediates:", "Step 1: The two intermediates are dissolved in a suitable solvent such as dichloromethane.", "Step 2: A coupling agent such as DCC is added to the solution to activate the carboxylic acid group of the first intermediate.", "Step 3: The reaction mixture is stirred at room temperature for several hours to allow the coupling reaction to occur.", "Step 4: The product is purified by recrystallization or column chromatography." ] } | |
Número CAS |
1326862-45-6 |
Nombre del producto |
2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Fórmula molecular |
C20H13F2N3O3 |
Peso molecular |
381.339 |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-5-[(3,4-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C20H13F2N3O3/c21-14-3-1-12(7-15(14)22)10-24-5-6-25-17(20(24)26)9-16(23-25)13-2-4-18-19(8-13)28-11-27-18/h1-9H,10-11H2 |
Clave InChI |
DUPASABYXUTKQF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=C(C=C5)F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B2997904.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2997908.png)
![3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997911.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2997912.png)
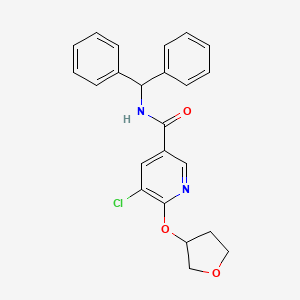
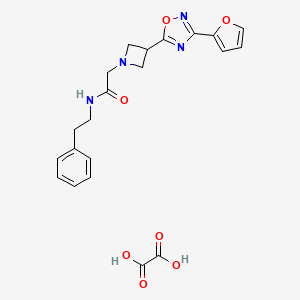
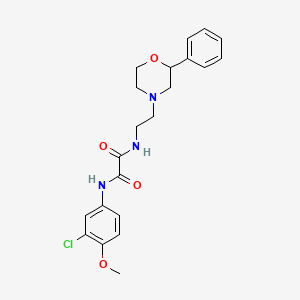
![4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2997917.png)
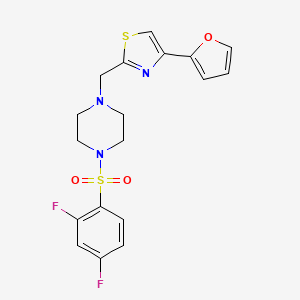
![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)
![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)
